molecular formula C8H7FO B14752598 1-(Ethenyloxy)-4-fluorobenzene CAS No. 351-93-9

1-(Ethenyloxy)-4-fluorobenzene

Katalognummer: B14752598
CAS-Nummer: 351-93-9
Molekulargewicht: 138.14 g/mol
InChI-Schlüssel: OUHXOFQWNHOALJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Ethenyloxy)-4-fluorobenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a fluorine atom and an ethenyloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Ethenyloxy)-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenol with an appropriate vinyl ether under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-fluorophenol is replaced by the ethenyloxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Ethenyloxy)-4-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group or other reduced forms.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.

Major Products:

    Oxidation: Products may include quinones or other oxidized aromatic compounds.

    Reduction: Reduced products may include ethoxy-substituted benzene derivatives.

    Substitution: Substituted products depend on the specific reagents used and the functional groups introduced.

Wissenschaftliche Forschungsanwendungen

1-(Ethenyloxy)-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Ethenyloxy)-4-fluorobenzene involves its interaction with various molecular targets. The ethenyloxy group can participate in nucleophilic or electrophilic reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in different chemical and biological systems.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Ethenyloxy)-2-fluorobenzene
  • 1-(Ethenyloxy)-3-fluorobenzene
  • 1-(Ethenyloxy)-4-chlorobenzene

Comparison: 1-(Ethenyloxy)-4-fluorobenzene is unique due to the specific positioning of the fluorine atom and the ethenyloxy group on the benzene ring. This arrangement can influence its chemical reactivity and physical properties compared to other similar compounds. For example, the presence of the fluorine atom can enhance the compound’s stability and resistance to degradation.

Eigenschaften

CAS-Nummer

351-93-9

Molekularformel

C8H7FO

Molekulargewicht

138.14 g/mol

IUPAC-Name

1-ethenoxy-4-fluorobenzene

InChI

InChI=1S/C8H7FO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1H2

InChI-Schlüssel

OUHXOFQWNHOALJ-UHFFFAOYSA-N

Kanonische SMILES

C=COC1=CC=C(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.